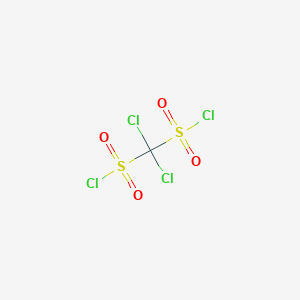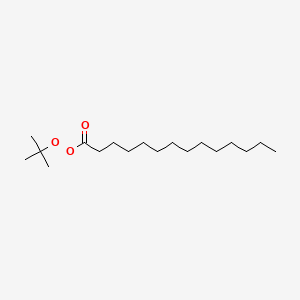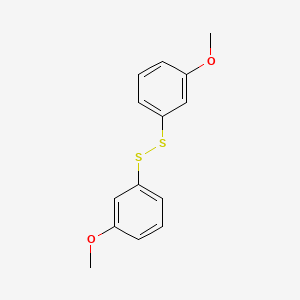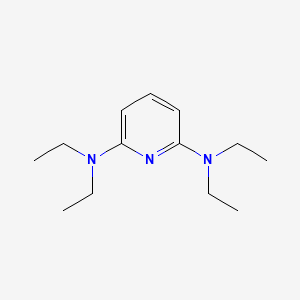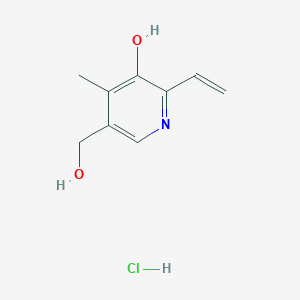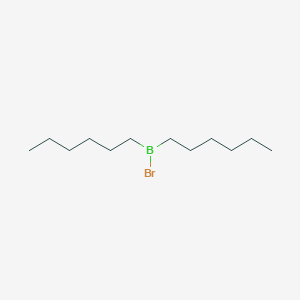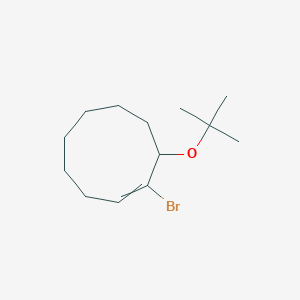
1-Bromo-9-tert-butoxycyclonon-1-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-9-tert-butoxycyclonon-1-ene is an organic compound that belongs to the class of cycloalkenes It features a bromine atom and a tert-butoxy group attached to a cyclononene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-9-tert-butoxycyclonon-1-ene typically involves the bromination of 9-tert-butoxycyclonon-1-ene. This can be achieved through the reaction of 9-tert-butoxycyclonon-1-ene with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. The reaction is usually carried out in an inert solvent such as carbon tetrachloride under reflux conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper handling and disposal of reagents and by-products.
Analyse Des Réactions Chimiques
Types of Reactions
1-Bromo-9-tert-butoxycyclonon-1-ene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide ions, alkoxide ions, or amines.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction Reactions: The tert-butoxy group can be oxidized or reduced under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, sodium alkoxides, and amines. These reactions are typically carried out in polar solvents like ethanol or water.
Elimination Reactions: Strong bases such as potassium tert-butoxide in a non-polar solvent like dimethyl sulfoxide (DMSO) are used.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.
Major Products Formed
Substitution Reactions: Products include 9-tert-butoxycyclonon-1-ol, 9-tert-butoxycyclonon-1-amine, etc.
Elimination Reactions: The major product is 9-tert-butoxycyclononene.
Oxidation and Reduction Reactions: Products vary depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-Bromo-9-tert-butoxycyclonon-1-ene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Research: The compound can be used in the development of new drugs and therapeutic agents.
Material Science: It is used in the synthesis of novel materials with unique properties.
Agrochemical Research: The compound can be employed in the development of new pesticides and herbicides.
Mécanisme D'action
The mechanism of action of 1-Bromo-9-tert-butoxycyclonon-1-ene depends on the specific reaction it undergoes. In substitution reactions, the bromine atom is typically displaced by a nucleophile through an S_N2 or S_N1 mechanism. In elimination reactions, the compound undergoes dehydrohalogenation to form an alkene. The tert-butoxy group can participate in various reactions, influencing the overall reactivity and stability of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Bromo-9-methoxycyclonon-1-ene: Similar structure but with a methoxy group instead of a tert-butoxy group.
1-Bromo-9-ethoxycyclonon-1-ene: Similar structure but with an ethoxy group instead of a tert-butoxy group.
1-Bromo-9-isopropoxycyclonon-1-ene: Similar structure but with an isopropoxy group instead of a tert-butoxy group.
Uniqueness
1-Bromo-9-tert-butoxycyclonon-1-ene is unique due to the presence of the bulky tert-butoxy group, which can influence its reactivity and steric properties. This makes it a valuable compound for studying steric effects in organic reactions and for synthesizing sterically hindered molecules.
Propriétés
Numéro CAS |
60996-44-3 |
|---|---|
Formule moléculaire |
C13H23BrO |
Poids moléculaire |
275.22 g/mol |
Nom IUPAC |
1-bromo-9-[(2-methylpropan-2-yl)oxy]cyclononene |
InChI |
InChI=1S/C13H23BrO/c1-13(2,3)15-12-10-8-6-4-5-7-9-11(12)14/h9,12H,4-8,10H2,1-3H3 |
Clé InChI |
AHHZOIPDFBVQDI-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC1CCCCCCC=C1Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


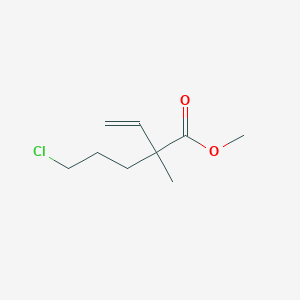
![2'-[(E)-([1,1'-Biphenyl]-2-yl)diazenyl][1,1'-biphenyl]-2-amine](/img/structure/B14618289.png)
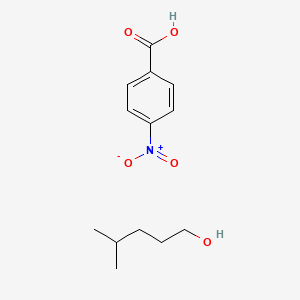
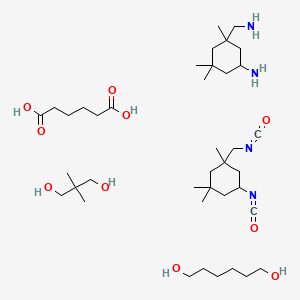
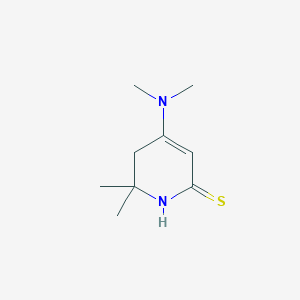
![Diethyl [1-(dimethylamino)ethenyl]phosphonate](/img/structure/B14618310.png)
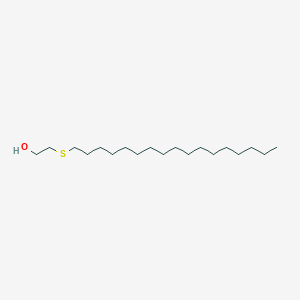
![2-[4-(2-Phenylpropan-2-yl)phenoxy]ethan-1-ol](/img/structure/B14618329.png)
